KRAS G12C inhibitor 19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRAS G12C inhibitor 19 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state, thereby inhibiting its oncogenic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 19 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its binding affinity and selectivity. The synthetic route typically includes:

Formation of the core scaffold: This involves the construction of a heterocyclic ring system through cyclization reactions.

Functional group modifications: Introduction of various substituents to improve pharmacokinetic properties and target specificity. Common reagents used include organometallic reagents, halogenating agents, and protecting groups.

Final coupling reactions: These steps involve coupling the core scaffold with specific functional groups that confer the desired biological activity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Optimization of reaction conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

Process intensification: Implementing continuous flow chemistry to enhance reaction rates and yields.

Purification and formulation: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 19 undergoes several types of chemical reactions, including:

Covalent binding: The inhibitor forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.

Substitution reactions: These reactions are involved in the synthesis and modification of the compound, where functional groups are replaced by others to enhance activity.

Oxidation and reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability

Common Reagents and Conditions

Common reagents used in these reactions include:

Organometallic reagents: For forming carbon-carbon bonds.

Halogenating agents: For introducing halogen atoms into the molecule.

Reducing agents: Such as sodium borohydride for reduction reactions.

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently modified to produce the final active compound, this compound .

Scientific Research Applications

KRAS G12C inhibitor 19 has a wide range of scientific research applications, including:

Cancer research: It is primarily used in the study of cancers harboring the KRAS G12C mutation, such as NSCLC, colorectal cancer, and pancreatic cancer. .

Drug development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and reduced resistance.

Biological studies: It is used to study the signaling pathways regulated by KRAS and the effects of its inhibition on cellular processes

Pharmacological research: Investigating the pharmacokinetics, pharmacodynamics, and safety profiles of KRAS G12C inhibitors in preclinical and clinical settings

Mechanism of Action

KRAS G12C inhibitor 19 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in certain cancers. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP, which is necessary for KRAS activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are inhibited, leading to reduced tumor growth .

Comparison with Similar Compounds

KRAS G12C inhibitor 19 is compared with other similar compounds such as sotorasib and adagrasib. These compounds also target the KRAS G12C mutation but differ in their binding affinities, selectivity, and resistance profiles .

Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high potency but also associated with resistance mechanisms.

Adagrasib: Another potent inhibitor with a different resistance profile and pharmacokinetic properties.

Divarasib: A newer inhibitor that shows higher potency and selectivity compared to sotorasib and adagrasib

This compound is unique in its specific binding mechanism and its potential to overcome some of the resistance issues observed with other inhibitors .

Biological Activity

KRAS mutations, particularly the G12C variant, are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The emergence of targeted therapies, specifically KRAS G12C inhibitors, has revolutionized treatment options for patients with these mutations. This article focuses on the biological activity of the compound “KRAS G12C inhibitor 19,” exploring its mechanisms of action, efficacy in clinical settings, and potential resistance mechanisms.

KRAS G12C inhibitors function by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound state. This binding stabilizes the inactive form of KRAS, preventing its activation and subsequent downstream signaling through pathways like the MAPK cascade.

Key Features:

- Covalent Binding : The inhibitor selectively modifies the mutant cysteine, inhibiting KRAS-dependent signaling.

- GDP-Bound Specificity : The efficacy is primarily observed when KRAS is in its GDP-bound state, making it crucial to understand the dynamics of nucleotide cycling in tumor environments.

Efficacy and Clinical Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models and clinical trials.

Case Studies:

- MRTX849 : A notable KRAS G12C inhibitor demonstrated a 65% tumor regression rate in xenograft models. In clinical trials, patients with KRAS G12C-positive lung and colon adenocarcinomas showed objective responses, emphasizing the inhibitor's potential in real-world scenarios .

- D3S-001 : This compound exhibited an IC50 value of 0.6 nmol/L against active KRAS levels in vitro, indicating high potency compared to other inhibitors .

Table: Comparative Efficacy of KRAS G12C Inhibitors

| Inhibitor | IC50 (nmol/L) | Tumor Regression Rate (%) | Clinical Response Rate (%) |

|---|---|---|---|

| D3S-001 | 0.6 | Not specified | Not specified |

| MRTX849 | 10-973 | 65 | 49.1 |

| Sotorasib | Varies | Not specified | Not specified |

| Adagrasib | Varies | Not specified | Not specified |

Resistance Mechanisms

Despite promising results, resistance to KRAS G12C inhibitors poses a significant challenge. Mechanisms include:

- Receptor Tyrosine Kinase (RTK) Activation : Upregulation of RTK signaling can reactivate downstream pathways, circumventing the inhibitory effects of KRAS inhibitors .

- Nucleotide Cycling : Variations in nucleotide cycling dynamics can influence the efficacy of inhibitors, as active GTP-bound forms may persist despite treatment .

Combination Therapies

To enhance therapeutic outcomes and overcome resistance, combination therapies are being explored:

Properties

CAS No. |

2771246-13-8 |

|---|---|

Molecular Formula |

C25H19ClF2N4O3S |

Molecular Weight |

529.0 g/mol |

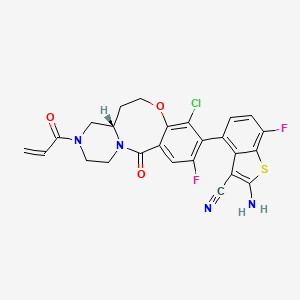

IUPAC Name |

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1 |

InChI Key |

OZUPICRWMLEFCS-LBPRGKRZSA-N |

Isomeric SMILES |

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |

Canonical SMILES |

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.